Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate
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Overview
Description
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE is a complex organic compound characterized by the presence of bromophenyl groups and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Shares a similar biphenyl core but differs in the substitution pattern.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another biphenyl derivative with bromomethyl groups instead of bromophenyl groups
Uniqueness
2,5-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of oxoethyl groups.
Properties
Molecular Formula |
C30H20Br2O6 |
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Molecular Weight |
636.3 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H20Br2O6/c31-23-11-6-20(7-12-23)27(33)17-37-29(35)22-10-15-25(26(16-22)19-4-2-1-3-5-19)30(36)38-18-28(34)21-8-13-24(32)14-9-21/h1-16H,17-18H2 |
InChI Key |
WZRWQDTUKLTQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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